(2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-13-11-17-18(22(4)26(24,25)21(17)3)12-16(13)20-19(23)14(2)10-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,20,23)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEQEWDRTYSSTR-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C(=CC3=CC=CC=C3)C)N(S(=O)(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1NC(=O)/C(=C/C3=CC=CC=C3)/C)N(S(=O)(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide typically involves a multi-step process. The initial step often includes the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the acrylamide group through a series of coupling reactions. The reaction conditions usually require the use of strong bases and specific catalysts to ensure the correct configuration and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic ring and acrylamide moiety can participate in substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating specific diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry

In industry, (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mecanismo De Acción

The mechanism of action of (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide involves its interaction with molecular targets through various pathways. The compound’s structure allows it to form specific interactions with enzymes, receptors, or other proteins, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparación Con Compuestos Similares

Benzothiadiazole vs. Benzothiazole Derivatives

- Target Compound : The benzothiadiazole core (with sulfonyl groups) enhances electron deficiency, improving stability and reactivity in electrophilic substitutions compared to benzothiazoles.

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): The trifluoromethyl group increases hydrophobicity and metabolic resistance, while the benzothiazole core lacks the sulfonyl groups, altering electronic properties .

Enamide Substituent Variations

Key Observations :

- The phenyl group in the target compound enhances π-π stacking interactions compared to methoxy or hydroxyalkyl substituents in analogs.

- The 1,3,6-trimethylbenzothiadiazole substituent provides steric hindrance and electronic tuning distinct from simpler benzothiazole or piperazine-based systems .

Actividad Biológica

The compound (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide is a derivative of benzothiadiazole and is associated with various biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

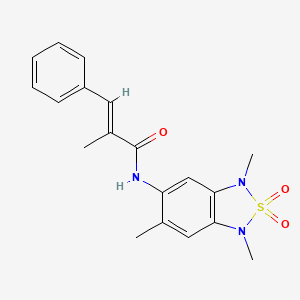

Chemical Structure

The compound can be structurally represented as follows:

Synthesis

The synthesis of (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide typically involves the reaction of appropriate derivatives of benzothiadiazole with substituted amines under controlled conditions. The synthesis process has been optimized to yield high purity and yield of the target compound.

Antimicrobial Properties

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide showed effective inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) values were reported to be as low as 50 μg/mL for specific derivatives .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro tests revealed selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The effective concentration (EC50) values ranged from 28 to 290 ng/mL across different cell lines .

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival. Specifically, it has been noted that benzothiadiazole derivatives can inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A series of synthesized benzothiadiazole derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced their antibacterial activity.

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| 1 | 50 | E. coli |

| 2 | 30 | S. aureus |

| 3 | 40 | P. aeruginosa |

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines:

| Cell Line | EC50 (ng/mL) |

|---|---|

| MDA-MB-231 | 28 |

| NUGC-3 | 150 |

| SK-Hep-1 | 32 |

These results highlight the potential of (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide as a lead compound for further drug development.

Q & A

Q. How are batch-to-batch variations in crystallinity addressed for reproducibility in assays?

- Polymorph screening (solvent/antisolvent crystallization) identifies stable forms. DSC (Differential Scanning Calorimetry) confirms melting points (±2°C). Amorphous material is minimized via controlled cooling rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.